molecular formula C21H29N3O B4972881 (1R,2S,4R)-N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide

(1R,2S,4R)-N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B4972881
M. Wt: 339.5 g/mol
InChI Key: CSHBIULXZUKVCT-AOIWGVFYSA-N
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Description

(1R,2S,4R)-N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]bicyclo[221]hept-5-ene-2-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the pyridine moiety: This step involves the coupling of the bicyclic core with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Azocane ring formation: The azocane ring is introduced through a nucleophilic substitution reaction, where an appropriate azocane precursor reacts with the pyridine-bicyclic intermediate.

    Amide bond formation: The final step involves the formation of the amide bond, typically through the reaction of the carboxylic acid group on the bicyclic core with an amine group on the azocane-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction, high-throughput screening for optimal catalysts in the cross-coupling reactions, and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the azocane ring or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(1R,2S,4R)-N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

    Material Science: The compound’s stability and functional groups make it suitable for incorporation into polymers or other materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S,4R)-N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: Shares the bicyclic core but lacks the pyridine and azocane moieties.

    (1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-carboxylic acid: Similar bicyclic structure with a carboxylic acid group instead of the amide linkage.

Uniqueness

The uniqueness of (1R,2S,4R)-N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide lies in its combination of a bicyclic core, a pyridine ring, and an azocane moiety. This combination provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

(1R,2S,4R)-N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c25-21(19-14-16-8-9-17(19)13-16)23-15-18-7-6-10-22-20(18)24-11-4-2-1-3-5-12-24/h6-10,16-17,19H,1-5,11-15H2,(H,23,25)/t16-,17+,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHBIULXZUKVCT-AOIWGVFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C2=C(C=CC=N2)CNC(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CCC1)C2=C(C=CC=N2)CNC(=O)[C@H]3C[C@H]4C[C@@H]3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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